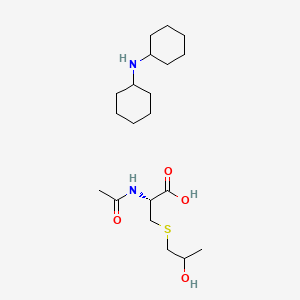

N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt is a metabolite of halopropanes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt typically involves the reaction of N-acetylcysteine with 2-hydroxypropyl halides under controlled conditions. The reaction is carried out in the presence of a base to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps to remove any impurities and achieve the desired purity level .

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents used .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Name: N-Acetyl-S-(2-hydroxypropyl)-L-cysteine Dicyclohexylammonium Salt

- CAS Number: 38130-86-8

- Molecular Formula: C12H23N·C8H15NO4S

- Molecular Weight: 402.59 g/mol

This compound functions as a reactive intermediate, participating in nucleophilic substitution reactions where the sulfur atom attacks electrophilic centers, facilitating the formation of new chemical bonds .

Organic Synthesis

N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt serves as a versatile reagent in organic synthesis. Its ability to act as a nucleophile allows it to be utilized in:

- Formation of Carbon-Carbon Bonds: It can be involved in reactions that create complex organic molecules, which are crucial in pharmaceutical development.

- Modification of Biomolecules: The compound can modify proteins and other biomolecules, aiding in the study of biochemical pathways and interactions .

Biochemical Studies

The compound is instrumental in studying oxidative stress and cellular responses. It has been shown to:

- Ameliorate Oxidative Stress: In research involving cell lines, N-acetyl-L-cysteine (a related compound) has demonstrated protective effects against oxidative stress induced by various agents, thereby highlighting its potential therapeutic applications .

Toxicology and Environmental Monitoring

This compound is a metabolite of propylene oxide, which is used extensively in industrial applications. Its role in:

- Biomonitoring Studies: The compound can serve as a biomarker for exposure to propylene oxide, providing insights into environmental health risks associated with this chemical .

Case Study 1: Protective Effects Against Disulfiram-Induced Toxicity

A study investigated the protective effects of N-acetyl-L-cysteine against disulfiram-induced oxidative stress in V79 cells. Pre-treatment with N-acetyl-L-cysteine restored cell viability and reduced pro-apoptotic activity, demonstrating its potential as a protective agent in toxicological contexts .

Case Study 2: Metabolism of Halopropanes

Research on the metabolism of halopropanes identified N-Acetyl-S-(2-hydroxypropyl)cysteine as a significant urinary metabolite. This finding underscores its relevance in understanding the toxicokinetics of halogenated compounds and their metabolites in biological systems .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetyl-DL-cysteine: Another acetylated cysteine derivative with similar detoxification properties.

S-(Trichlorovinyl)-L-cysteine: A metabolite of trichloroethylene with similar detoxification pathways.

N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester: A cysteine derivative used in peptide synthesis.

Activité Biologique

N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt (N-Ac-HPC) is a compound derived from cysteine, notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H38N2O4S

- Molecular Weight : 402.6 g/mol

- Chemical Structure : The compound contains an acetyl group attached to the sulfur atom of cysteine, along with a hydroxypropyl group, which influences its solubility and biological activity.

N-Ac-HPC exhibits several mechanisms of action that contribute to its biological effects:

- Antioxidant Activity : Similar to other cysteine derivatives, N-Ac-HPC acts as a precursor to glutathione, a critical antioxidant in the body. This property helps in reducing oxidative stress by scavenging free radicals.

- Detoxification : The compound is involved in the detoxification processes, particularly in conjugating with electrophilic compounds to form mercapturic acids, which are then excreted from the body .

- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators.

Antioxidant Properties

N-Ac-HPC has demonstrated significant antioxidant properties, similar to those of N-acetylcysteine (NAC). Studies indicate that it can reduce oxidative stress markers in various cell types. For instance, it has been shown to protect V79 cells against oxidative damage induced by disulfiram .

Cytotoxicity and Protective Effects

Research indicates that N-Ac-HPC exhibits protective effects against cytotoxic agents. In studies involving liver cells exposed to toxic substances, the compound was found to mitigate cell death and preserve cellular integrity by enhancing glutathione levels .

Case Studies and Research Findings

- Protective Effects Against Hepatotoxicity :

- Anti-inflammatory Activity :

- Detoxification Studies :

Summary of Biological Activities

Propriétés

Numéro CAS |

38130-86-8 |

|---|---|

Formule moléculaire |

C₂₀H₃₈N₂O₄S |

Poids moléculaire |

402.59 |

Nom IUPAC |

(2R)-2-acetamido-3-(2-hydroxypropylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)3-14-4-7(8(12)13)9-6(2)11/h11-13H,1-10H2;5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t;5?,7-/m.0/s1 |

SMILES |

CC(CSCC(C(=O)O)NC(=O)C)O.C1CCC(CC1)NC2CCCCC2 |

Synonymes |

N-Acetyl-3-[(2-hydroxypropyl)thio]alanine Dicyclohexylammonium Salt; N-Acetyl-S-(2-hydroxypropyl)-L-cysteine Dicyclohexylammonium Salt; S-(2-Hydroxypropyl)mercapturic Acid N-Cyclohexylcyclohexanamine Salt; HPMA Dicyclohexylammonium Salt; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.